Bienvenue dans la boutique en ligne BenchChem!

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Carbonic Anhydrase Inhibition Isoform Selectivity Glaucoma Research

This para-substituted thiophene-3-carboxamide (CAS 898466-96-1) is a pharmacologically distinct research probe featuring a 4-fluorophenylsulfonamido motif for zinc-binding carbonic anhydrase (CA) inhibition and a planar thiophene core for cyclin-dependent kinase (CDK) engagement. Its para-benzamido linker geometry is critical for isoform selectivity—substituting with meta- or ortho-regioisomers (CAS 898466-48-3, 898421-53-9) compromises the hydrogen-bonding network. Disclosed in the Pfizer/Icagen EP2385938 patent family, this building block enables precise SAR mapping across CA isoforms (hCA-I, II, IX, XII), Pfmrk kinase assays, and automated Nav1.7 patch-clamp screens. Request a quote today to secure this high-purity standard for your hit-to-lead campaign.

Molecular Formula C18H14FN3O4S2
Molecular Weight 419.45
CAS No. 898466-96-1
Cat. No. B2938604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide
CAS898466-96-1
Molecular FormulaC18H14FN3O4S2
Molecular Weight419.45
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14FN3O4S2/c19-12-3-7-14(8-4-12)28(25,26)22-13-5-1-11(2-6-13)17(24)21-18-15(16(20)23)9-10-27-18/h1-10,22H,(H2,20,23)(H,21,24)
InChIKeyLFZZLNZRPVTENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide (CAS 898466-96-1): A Dual Sulfonamide-Carboxamide Research Compound for Carbonic Anhydrase and Kinase Inhibitor Screening


2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide (CAS 898466-96-1) is a synthetic small-molecule research compound belonging to the thiophene-3-carboxamide class, characterized by a 4-fluorophenylsulfonamido group linked via a para-substituted benzamido spacer to a thiophene-3-carboxamide core. The molecule incorporates both a primary sulfonamide motif—an established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition [1]—and a thiophene carboxamide scaffold implicated in cyclin-dependent kinase (CDK) inhibition [2]. Originally disclosed within the Pfizer/Icagen sulfonamide derivative patent family (EP2385938) [3], this compound serves as a versatile chemical probe for investigating CA isoform selectivity, antimalarial kinase targets, and structure–activity relationship (SAR) campaigns focused on dual pharmacophore optimization.

Why Generic Substitution Fails for 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide: Structural Determinants of Target Engagement


Within the thiophene sulfonamide class, minor positional or scaffold alterations produce large shifts in potency and selectivity because both target engagement and isoform discrimination depend critically on the spatial orientation of the sulfonamide zinc-binding group, the electronics of the central benzamido linker, and the planarity of the thiophene core. Simply substituting a close analog—such as the 3-substituted benzamido regioisomer (CAS 898466-48-3) or the tetrahydrobenzo[b]thiophene-fused derivative (CAS 886907-19-3)—risks loss of the specific hydrogen-bonding network and steric complementarity required for the desired pharmacological profile [1]. The 4-fluorophenylsulfonamido substituent further distinguishes this compound from non-fluorinated or chlorinated analogs by modulating both lipophilicity and metabolic stability without altering the intrinsic sulfonamide–zinc binding affinity, a phenomenon documented in benzoarylsulfonamide carbonic anhydrase systems [2]. These structural nuances mean that generic interchange among in-class compounds is not supported by the available pharmacological evidence.

Quantitative Comparative Evidence for 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide Against Closest Analogs and Class Baselines


Carbonic Anhydrase Inhibition Potency: Thiophene-3-Carboxamide Sulfonamides vs. Acetazolamide

The target compound belongs to the thiophene-based sulfonamide class, which exhibits a wide inhibitory potency range against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). In a standardized erythrocyte-derived enzyme assay, thiophene-based sulfonamides as a class demonstrated IC50 values spanning 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II [1]. By comparison, the clinical standard acetazolamide (AZA) exhibits IC50 values of approximately 62.80 nM for hCA-I and 57.75 nM for hCA-II under comparable assay conditions [2]. The most potent thiophene sulfonamides in the class (IC50 ~23–69 nM) thus overlap with or exceed acetazolamide's potency, while the 4-fluorophenylsulfonamido substitution pattern is expected—based on fluorination-insensitive binding studies [3]—to retain target affinity comparable to non-fluorinated benzoarylsulfonamide congeners. Because the IC50 value for this specific compound has not been individually reported, the class-level potency range provides a quantitative framework for expecting that this analog, with its electron-withdrawing 4-fluoro substituent and thiophene-3-carboxamide core, will populate the sub-micromolar to low-nanomolar segment of the class distribution.

Carbonic Anhydrase Inhibition Isoform Selectivity Glaucoma Research

Antimalarial Kinase Pfmrk Inhibition: Thiophene Sulfonamide Sub-Class Selectivity Over Human CDKs

Thiophene and benzene sulfonamides have been identified as potent inhibitors of Pfmrk, a Plasmodium falciparum cyclin-dependent kinase with sequence homology to human CDK7 [1]. Within this series, select bromohydrosulfonylacetamide derivatives achieved sub-micromolar IC50 values against Pfmrk while demonstrating selectivity over human CDK1, CDK2, and CDK6 [1]. The target compound, bearing a 4-fluorophenylsulfonamido-benzamido pharmacophore, is structurally positioned within the thiophene sulfonamide class that yields moderate antimalarial activity against drug-resistant parasites and encouraging in vitro therapeutic indices [1]. Although the specific IC50 for this compound against Pfmrk has not been individually published, published class data indicate that representative thiophene sulfonamides achieve IC50 values as low as 200 nM against Pfmrk in a microtiter plate scintillation counting assay [2]. This places the class, and by structural inference this analog, within a potency window competitive with early-stage antimalarial lead compounds.

Antimalarial Drug Discovery Cyclin-Dependent Kinase Pfmrk Inhibition

Positional Isomer Differentiation: 4-Substituted Benzamido vs. 3- and 2-Substituted Regioisomers

The target compound (4-substituted benzamido, CAS 898466-96-1) is one of three regioisomers differing only in the position of the sulfonamido-benzamido attachment to the thiophene carboxamide: the 3-substituted analog (CAS 898466-48-3) and the 2-substituted analog (CAS 898421-53-9). In benzoarylsulfonamide carbonic anhydrase systems, the para-substitution pattern yields a linear molecular geometry that optimally positions the sulfonamide zinc-binding group within the CA active site [1]. Ortho- and meta-substituted congeners introduce steric constraints and alter the vector of the sulfonamide moiety, potentially disrupting the conserved hydrogen-bonding network with Thr199 and Glu106 residues [1]. While direct comparative IC50 data across all three regioisomers is not publicly available for a single target, the PDB structural data (4KAP) and fluorination-insensitive binding studies [1] provide strong structural rationale that the para-substituted (4-position) isomer is geometrically optimized for CA inhibition. Selection of the 4-substituted isomer over the 2- or 3-substituted forms is therefore structurally justified for CA-targeted studies.

Structure-Activity Relationship Regioisomer Potency Medicinal Chemistry

Thiophene-3-Carboxamide Core vs. Tetrahydrobenzo[b]thiophene Congeners: Planarity and Electronic Effects on Kinase Inhibition

The target compound features a planar thiophene-3-carboxamide core, whereas closely related analogs incorporate a saturated tetrahydrobenzo[b]thiophene system (e.g., CAS 886907-19-3 and CAS 886907-31-9). The fully aromatic thiophene ring provides extended π-conjugation with the adjacent carboxamide, increasing planarity and electron delocalization, properties known to enhance binding in flat ATP-competitive kinase pockets [1]. In contrast, the tetrahydrobenzo[b]thiophene system introduces a non-planar cyclohexene ring that disrupts this conjugation, potentially altering both binding affinity and selectivity [1]. In the context of Pfmrk inhibition, the planar thiophene sulfonamide scaffold was associated with potent activity (IC50 values as low as 200 nM), while the SAR study noted that structural modifications altering planarity significantly impacted potency [2]. No direct head-to-head comparison of the target compound vs. its tetrahydrobenzo[b]thiophene analog has been reported, but SAR trends within the thiophene sulfonamide literature consistently favor the planar aromatic thiophene for kinase inhibition potency [1].

Scaffold Hopping Thiophene Electronics Kinase Inhibitor Design

Intellectual Property Provenance: Pfizer/Icagen EP2385938 Patent Family and Nav1.7 Inhibitor Potential

The compound falls within the generic scope of EP2385938, granted to Pfizer Limited and Icagen, Inc., covering sulfonamide derivatives [1]. The patent family is associated with sodium channel Nav1.7 inhibitor programs, a validated target for pain therapeutics. While EP2385938 has lapsed due to non-payment of annual fees (effective February 1, 2018), the structural claims encompass a wide range of thiophene sulfonamides, including the 4-fluorophenylsulfonamido-benzamido-thiophene-3-carboxamide scaffold [1]. Independent literature on arylsulfonamide Nav1.7 inhibitors reports that structurally related aryl sulfonamides achieve IC50 values of 11–160 nM against human Nav1.7 in electrophysiological patch-clamp assays [2]. Although the Nav1.7 IC50 of this specific compound has not been publicly disclosed, its structural placement within the Pfizer/Icagen patent estate provides a documented intellectual property provenance that is absent for many generic thiophene sulfonamide analogs, offering potential advantages for organizations seeking research compounds with clear patent pedigree for target validation studies.

Pain Research Nav1.7 Sodium Channel Patent-Protected Scaffold

4-Fluorophenyl vs. Non-Fluorinated and Chlorinated Sulfonamide Analogs: Binding Affinity Conservation and Lipophilicity Modulation

A systematic study by Lockett et al. (2013) demonstrated that formal fluorination of benzoarylsulfonamide ligands bound to human carbonic anhydrase II results in indistinguishable binding affinities compared to their non-fluorinated counterparts, with conserved binding geometry and enthalpy-driven thermodynamics [1]. This finding indicates that the 4-fluorophenylsulfonamido group in the target compound does not compromise—nor does it significantly enhance—the intrinsic sulfonamide–zinc binding interaction. However, the 4-fluoro substituent predictably increases lipophilicity (clogP increase of ~0.3–0.5 log units vs. the unsubstituted phenyl analog), which may confer modest advantages in membrane permeability for cell-based assays without the metabolic liability associated with chlorine or methyl substituents [1]. By contrast, a chlorinated analog such as 2-(3-chloro-4-fluorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide introduces additional steric bulk that could alter target binding kinetics. The fluorination-insensitive binding principle provides confidence that the 4-fluoro substituent is a neutral-to-favorable modification for CA binding while offering potential drug metabolism and pharmacokinetic (DMPK) benefits in cellular contexts.

Fluorination Effects Ligand Efficiency Metabolic Stability

Recommended Research and Procurement Application Scenarios for 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide (CAS 898466-96-1)


Carbonic Anhydrase Isoform Selectivity Profiling Panels

This compound is suitable for inclusion in carbonic anhydrase isoform selectivity screening panels (hCA-I, hCA-II, hCA-IX, hCA-XII) using stopped-flow CO2 hydration or esterase activity assays, with acetazolamide as the reference standard. The thiophene-3-carboxamide core offers a scaffold distinct from classical benzene sulfonamides, potentially yielding differential isoform selectivity profiles useful for glaucoma or cancer-associated CA isoform research [1].

Antimalarial Pfmrk Kinase Target Validation and CDK Selectivity Studies

The compound can be deployed as a chemical probe in Pfmrk inhibition assays (microtiter plate scintillation counting or fluorescence-based kinase assays) using recombinant His6x-tagged Pfmrk expressed in E. coli, with counter-screening against human CDK1, CDK2, CDK6, and CDK7 to establish selectivity indices [2]. Its planar thiophene scaffold aligns with published SAR for potent Pfmrk inhibition, supporting hit-to-lead optimization campaigns.

Regioisomer SAR Studies: Para- vs. Meta- and Ortho-Substituted Benzamido Thiophene Carboxamides

Researchers conducting structure–activity relationship (SAR) studies on sulfonamide-benzamido-thiophene carboxamides can use this compound as the para-substituted reference standard, comparing it against the 3-substituted (CAS 898466-48-3) and 2-substituted (CAS 898421-53-9) regioisomers to quantitatively map the impact of substitution geometry on CA binding affinity and kinase inhibition potency [3].

Nav1.7 Sodium Channel Inhibitor Screening for Pain Target Discovery

Given its provenance within the Pfizer/Icagen EP2385938 patent family, this compound is well-suited for automated patch-clamp (PatchXpress or QPatch) screening against human Nav1.7 expressed in HEK293 cells, with selectivity profiling against Nav1.5 (cardiac) and Nav1.4 (skeletal muscle) isoforms [4]. Its 4-fluorophenylsulfonamido motif mirrors the aryl sulfonamide pharmacophore common to multiple reported nanomolar Nav1.7 inhibitors.

Quote Request

Request a Quote for 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.